

improving the stability of amorphous cefuroxime axetil in solid dosage forms

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Compound of Interest

Compound Name: cefuroxime axetil

Cat. No.: B7790884

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Technical Support Center: Amorphous Cefuroxime Axetil Stability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stability of amorphous **cefuroxime axetil** in solid dosage forms.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for amorphous **cefuroxime axetil**?

A1: Amorphous **cefuroxime axetil** is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.^[1] Hydrolysis is the major degradation route and involves the cleavage of the β -lactam ring, which leads to a loss of antibacterial activity.^[1] This can be catalyzed by both acidic and alkaline conditions.^[1] In the case of **cefuroxime axetil**, the ester linkage is also susceptible to hydrolysis, yielding cefuroxime acid.^[1] Oxidative degradation can also occur, particularly in the presence of oxidizing agents, with the sulfur atom in the dihydrothiazine ring being a primary site for oxidation.^[1]

Q2: What are the main degradation products of amorphous **cefuroxime axetil** in solid dosage forms?

A2: The primary degradation products of amorphous **cefuroxime axetil** in the solid state, particularly under humid conditions, are Δ^3 -isomers and E-isomers of **cefuroxime axetil**, as well as cefuroxime itself.[2][3] The formation of these degradation products can be an autocatalytic process, especially in the presence of moisture (RH > 25%).[2][3]

Q3: How does moisture affect the stability of amorphous **cefuroxime axetil**?

A3: Moisture is a critical factor in the degradation of amorphous **cefuroxime axetil**. In humid air (RH > 25%), the degradation follows a reversible first-order autocatalytic reaction.[2][3] Increased moisture content can lead to the gelling of the amorphous form and a significant increase in degradation products, compromising the stability and dissolution rate of the final dosage form.[4] Therefore, protecting the formulation from moisture is crucial.

Q4: Which excipients are known to be compatible or incompatible with **cefuroxime axetil**?

A4: Studies have shown that **cefuroxime axetil** in combination with excipients like magnesium stearate, croscarmellose sodium, crospovidone, microcrystalline cellulose, and aerosil generally degrades according to a first-order reaction model, suggesting non-catalytic interactions.[5][6] However, in the presence of mannitol under elevated humidity, the degradation of **cefuroxime axetil** can follow an autocatalytic model.[5][6] Sodium starch glycolate has been used to prevent gelling and promote disintegration, thereby improving stability against moisture.[4] The choice of excipients can significantly influence the stability of the final formulation.

Troubleshooting Guide

Problem 1: My amorphous **cefuroxime axetil** tablets are showing significant degradation during accelerated stability studies (e.g., 40°C/75% RH).

Possible Causes and Solutions:

- Inadequate Protection from Moisture: Amorphous **cefuroxime axetil** is highly sensitive to moisture.
 - Troubleshooting Step 1: Review your formulation for the presence of hygroscopic excipients. Consider replacing them with less hygroscopic alternatives.

- Troubleshooting Step 2: Ensure your manufacturing process is conducted under controlled low-humidity conditions.
- Troubleshooting Step 3: Evaluate your packaging. Use of high-density polyethylene (HDPE) bottles with desiccants or blister packs with high moisture barrier properties (e.g., Aclar®, alu-alu) is recommended.
- Incompatible Excipients: Certain excipients can accelerate the degradation of **cefuroxime axetil**.
 - Troubleshooting Step 1: Conduct compatibility studies with individual excipients and **cefuroxime axetil**. Store binary mixtures under stress conditions (e.g., 40°C/75% RH) and analyze for degradation products using HPLC.
 - Troubleshooting Step 2: As noted, mannitol has been shown to lead to autocatalytic degradation under humid conditions.[5][6] If present in your formulation, consider replacing it.

Problem 2: The dissolution profile of my **cefuroxime axetil** tablets changes significantly over time during stability testing.

Possible Causes and Solutions:

- Physical State Conversion: The amorphous form may be converting to a less soluble crystalline form.
 - Troubleshooting Step 1: Use analytical techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to assess the physical state of **cefuroxime axetil** in your tablets at different stability time points.
 - Troubleshooting Step 2: The presence of water can act as a plasticizer, promoting crystallization.[7] Ensure stringent moisture control during manufacturing and storage.
 - Troubleshooting Step 3: Consider the use of polymers that inhibit crystallization, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), to form a stable amorphous solid dispersion.[8][9]

- Gelling of the Active Ingredient: High concentrations of amorphous **cefuroxime axetil** can form a gel-like layer upon contact with the dissolution medium, hindering further drug release.
 - Troubleshooting Step 1: Incorporate a suitable disintegrant, such as sodium starch glycolate, which has been shown to prevent gelling.[4]
 - Troubleshooting Step 2: Optimize the manufacturing process parameters, such as compaction force, to ensure rapid tablet disintegration.

Data Presentation

Table 1: Summary of HPLC Methods for **Cefuroxime Axetil** and its Degradation Products

Parameter	Method 1	Method 2	Method 3
Column	H5 SAS Hypersil (5 μ m, 250 mm x 4 mm) [2]	Kinetex C-18 (1.7 μ m, 100 mm x 2.1 mm)[10]	Teknokroma, tracer excel C8 (5 μ m, 15cm x 0.46cm)[11]
Mobile Phase	Methanol and 23 g/L ammonium dihydrogen phosphate solution (38:62 v/v)[2]	0.1% formic acid and methanol (88:12 v/v) [10]	0.02M potassium dihydrogen phosphate, methanol, and acetonitrile (60:35:5 v/v/v)[11]
Flow Rate	1.2 mL/min[2]	0.7 mL/min[10]	1.0 mL/min[11]
Detection (UV)	278 nm[2]	278 nm[10]	278 nm[11]
Column Temp.	Not specified	Not specified	35°C[11]

Table 2: Stability of **Cefuroxime Axetil** Under Different Conditions

Condition	Degradation Reaction Type	Main Degradation Products	Reference
Increased temperature, RH=0%	Reversible first-order reaction	Δ^3 -isomers, E-isomers, Cefuroxime	[2][3]
Humid air (RH > 25%)	Reversible first-order autocatalytic reaction	Δ^3 -isomers, E-isomers, Cefuroxime	[2][3]
30°C / 60% RH (6 months)	Significant increase in Δ^3 -cefuroxime axetil	Δ^3 -cefuroxime axetil	[12]
40°C / 75% RH (6 months)	Significant increase in Δ^3 -cefuroxime axetil	Δ^3 -cefuroxime axetil	[12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of amorphous **cefuroxime axetil** in a suitable solvent like methanol or a mixture of methanol and water.[1]
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize with 0.1 N NaOH before analysis.[1]
- Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a shorter period due to faster degradation (e.g., 30 minutes). Neutralize with 0.1 N HCl before analysis.[1]
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 24 hours).[1]
- Thermal Degradation: Place the solid amorphous **cefuroxime axetil** in a hot air oven at a specified temperature (e.g., 60°C) for a specified period (e.g., 48 hours). Dissolve the

stressed sample in a suitable solvent for analysis.[\[1\]](#)

- Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify **cefuroxime axetil** and its degradation products.[\[1\]](#)

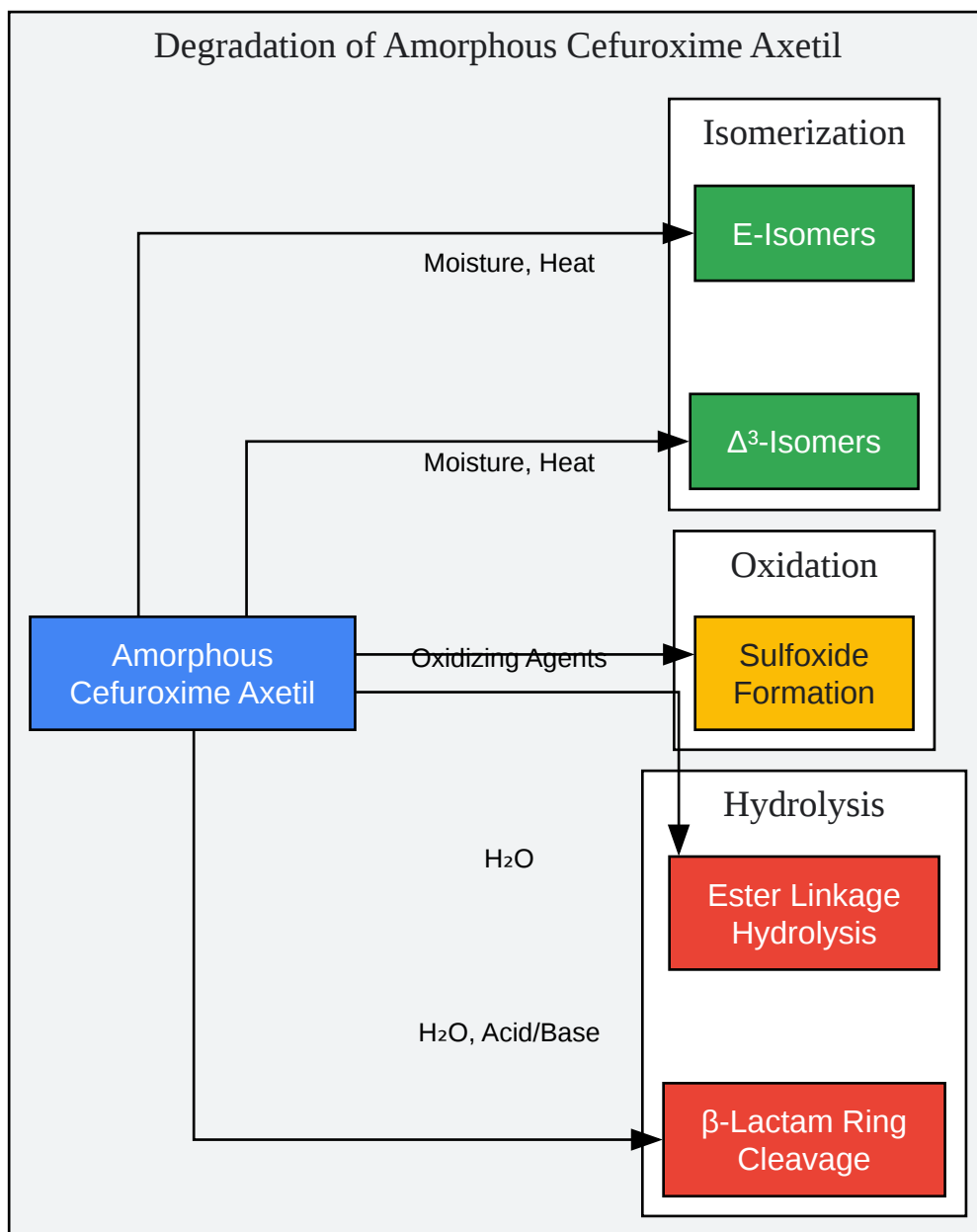
Protocol 2: Stability Testing of Solid Dosage Forms

This protocol outlines the general steps for assessing the stability of amorphous **cefuroxime axetil** tablets under ICH recommended conditions.

- Sample Preparation: Manufacture pilot-scale batches of the **cefuroxime axetil** tablets. Package the tablets in the intended commercial packaging.
- Storage Conditions: Place the packaged tablets in stability chambers maintained at the following conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.[\[13\]](#)
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$.[\[13\]](#)
- Testing Time Points: Pull samples at predetermined intervals. For accelerated studies, typical time points are 0, 1, 2, 3, and 6 months.[\[12\]](#) For long-term studies, typical time points are 0, 3, 6, 9, 12, 18, 24, and 36 months.[\[14\]](#)
- Analysis: At each time point, perform the following tests:
 - Appearance: Visual inspection for any changes in color, shape, or signs of physical degradation.
 - Assay and Impurities: Use a validated stability-indicating HPLC method to determine the content of **cefuroxime axetil** and quantify any degradation products.
 - Dissolution: Perform dissolution testing according to a validated method to assess drug release.
 - Physical State: At selected time points, analyze the tablets using XRPD or DSC to check for any changes in the physical form of the **cefuroxime axetil**.

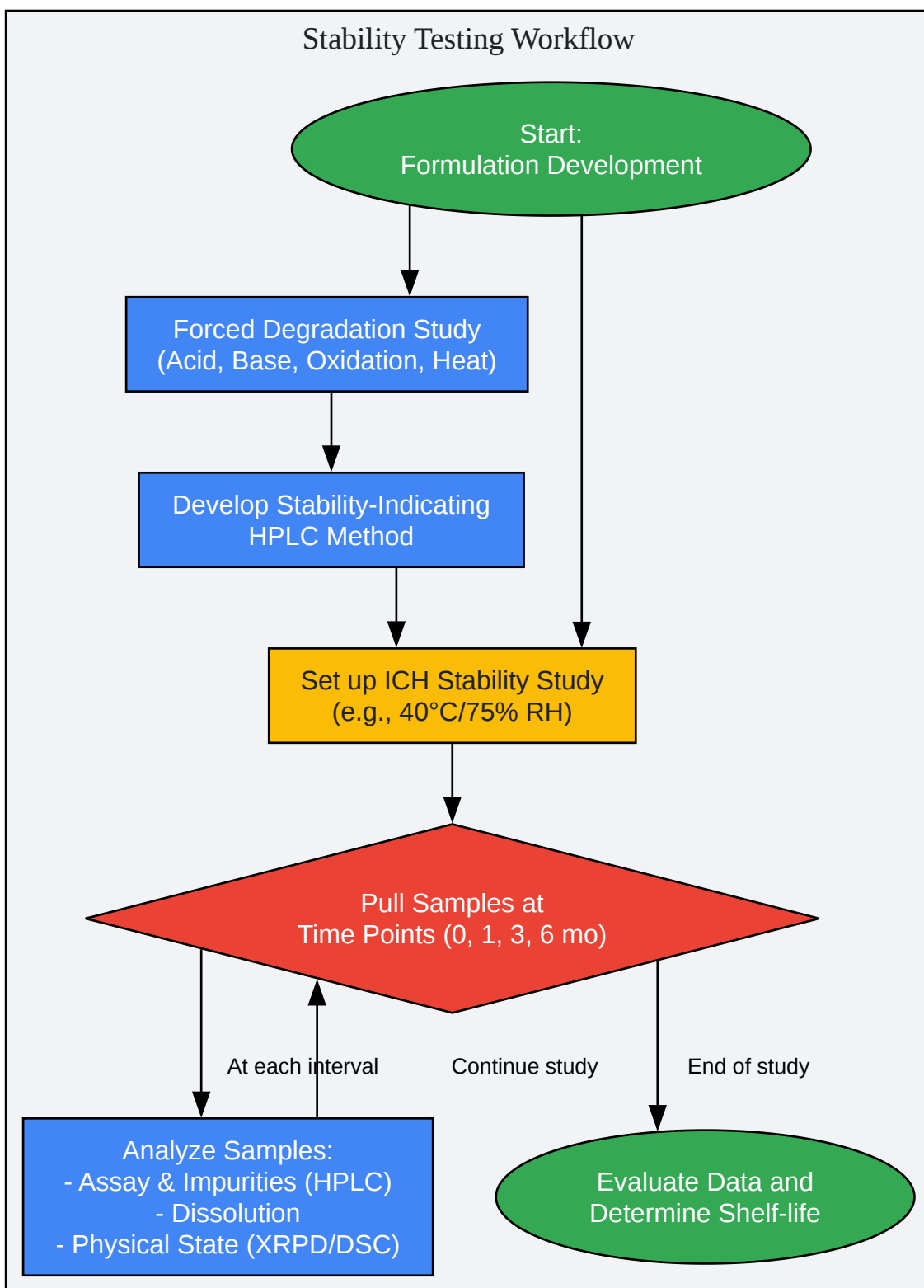
- Water Content: Determine the water content by Karl Fischer titration.

Visualizations



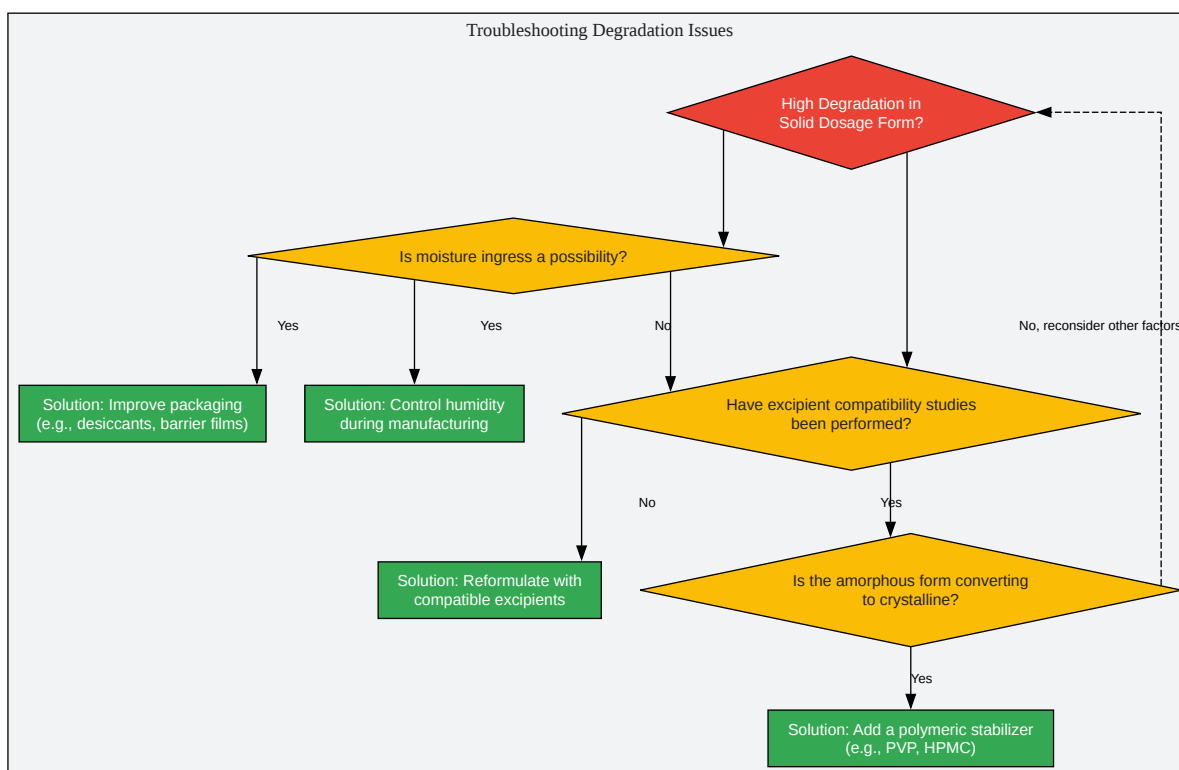
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Caption: Degradation pathways of amorphous **cefuroxime axetil**.



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Caption: Experimental workflow for stability testing.



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Caption: Troubleshooting decision tree for stability issues.

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